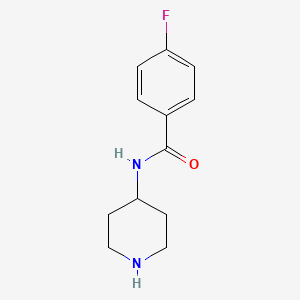

4-fluoro-N-(piperidin-4-yl)benzamide

Descripción general

Descripción

4-fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom attached to a benzamide group, which is further connected to a piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using silica gel chromatography with an eluent mixture of isohexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Reagents such as halogenating agents and nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields 4-fluorobenzoic acid and piperidine .

Aplicaciones Científicas De Investigación

The following details the applications of 4-fluoro-N-(piperidin-4-yl)benzamide, a compound with a benzoylpiperidine fragment, which is a privileged structure in drug development .

This compound

N-piperidin-4-ylbenzamide, also known as this compound, has the molecular formula C12H15FN2O . It is used as a chemical research compound to explore its specific properties and potential toxicity . 4-Fluoro-N-Piperidin-4-yl-Benzamide is also known as 4-(4-fluorobenzamido)piperidine and N-(piperidin-4-yl)-4-fluorobenzamide .

Biological Activities

Compounds with a piperidine nucleus, similar to this compound, have been found to interact with various receptors and enzymes, including serotonergic and dopaminergic receptors. Related compounds have demonstrated biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities.

- Antiproliferative Activity 3-fluoro-N-(piperidin-4-yl)benzamide has demonstrated significant biological activities, particularly in antiproliferative assays against cancer cell lines.

- MAGL inhibitors Benzoylpiperidine has been used to develop Monoacylglycerol lipase (MAGL) inhibitors . It was observed that benzoylpiperidine significantly inhibited the cell growth of different human breast, ovarian, and colorectal cancer cells .

Derivatives

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-(piperidin-4-yl)benzamide

- 4-bromo-N-(piperidin-4-yl)benzamide

- 4-methyl-N-(piperidin-4-yl)benzamide

Uniqueness

4-fluoro-N-(piperidin-4-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development .

Actividad Biológica

4-Fluoro-N-(piperidin-4-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of antitumor and neuropharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom and the piperidine moiety contributes to its unique biological properties. The compound is known to exhibit moderate toxicity, with warnings indicating that it can be harmful if swallowed and may cause skin irritation .

Antitumor Activity

Research has demonstrated that derivatives of N-(piperidin-4-yl)benzamide exhibit significant antitumor activity. A study evaluated various derivatives and found that certain compounds showed potent effects against HepG2 liver cancer cells. Notably, one derivative (compound 47) exhibited an IC50 value of 0.25 μM, indicating strong cytotoxicity. Mechanistic studies revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway, as evidenced by Western blot analysis showing altered expression levels of cyclin B1 and Rb proteins .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| Compound X | MCF-7 | 0.5 | Topoisomerase inhibition |

| Compound Y | A549 | 0.75 | Apoptosis induction |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. It was found to interact with various neurotransmitter systems, potentially acting as a modulator for dopaminergic pathways. This interaction may contribute to its therapeutic potential in treating conditions such as schizophrenia and bipolar disorder .

Table 2: Neuropharmacological Effects

| Effect | Target System | Reference |

|---|---|---|

| Dopamine receptor modulation | CNS | |

| Potential antidepressant activity | Serotonin pathways |

Case Studies

- Case Study on Antitumor Efficacy : In a controlled study involving HepG2 cells, treatment with compound 47 resulted in significant reductions in cell viability compared to untreated controls. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, correlating with increased levels of p53 and p21 proteins.

- Neuropharmacological Assessment : A clinical trial evaluated the impact of N-(piperidin-4-yl)benzamide derivatives on patients with treatment-resistant depression. Results indicated improvements in depressive symptoms, suggesting a possible role in mood regulation through serotonergic pathways.

Propiedades

IUPAC Name |

4-fluoro-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBPUVIUQDULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.